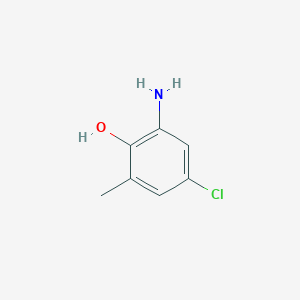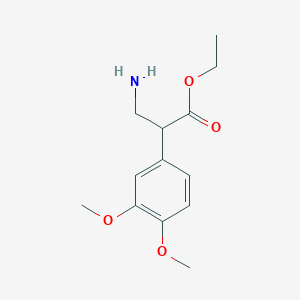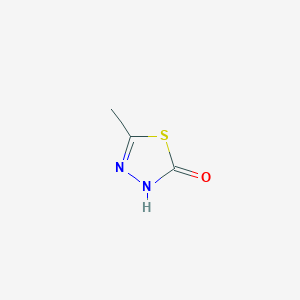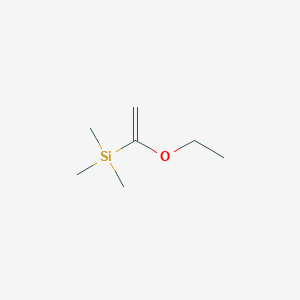![molecular formula C14H16N4O5 B1338099 3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine CAS No. 79364-50-4](/img/structure/B1338099.png)
3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, and a pentane chain with five hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Fusion with Phthalazine: The triazole ring is then fused with a phthalazine moiety through a series of condensation reactions. This step may require the use of strong acids or bases as catalysts.
Attachment of the Pentane Chain: The pentane chain with five hydroxyl groups is introduced through a nucleophilic substitution reaction. This step may involve the use of protecting groups to ensure selective functionalization of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated synthesis platforms can also enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halides, amines
Applications De Recherche Scientifique
3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The unique structure of the compound makes it suitable for use in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phthalazine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their activity. The pentane chain with hydroxyl groups can also participate in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar triazole ring but are fused with a thiadiazine moiety instead of a phthalazine moiety.
1,2,4-Triazolo[3,4-a]isoquinolines: These compounds have a similar triazole ring but are fused with an isoquinoline moiety instead of a phthalazine moiety.
1,2,3-Triazoles: These compounds have a similar triazole ring but lack the fused phthalazine moiety and the pentane chain with hydroxyl groups.
Uniqueness
3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine is unique due to its combination of a triazole ring, a phthalazine moiety, and a pentane chain with five hydroxyl groups. This unique structure provides the compound with distinct chemical and biological properties, making it a valuable molecule for various scientific research applications.
Propriétés
IUPAC Name |
1-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c19-6-9(20)10(21)11(22)12(23)14-17-16-13-8-4-2-1-3-7(8)5-15-18(13)14/h1-5,9-12,19-23H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBXLRDTEYQAAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3C(C(C(C(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512559 |
Source


|
| Record name | 1-C-[1,2,4]Triazolo[3,4-a]phthalazin-3-ylpentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79364-50-4 |
Source


|
| Record name | 1-C-[1,2,4]Triazolo[3,4-a]phthalazin-3-ylpentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
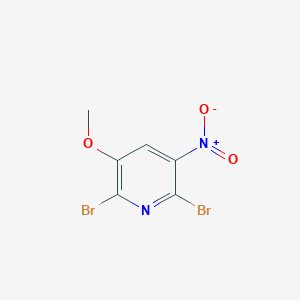

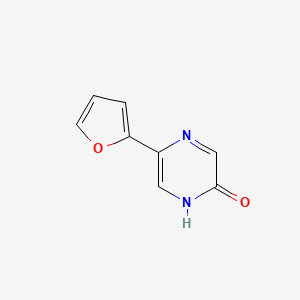
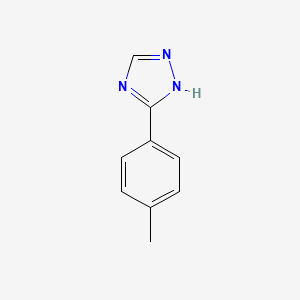
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)
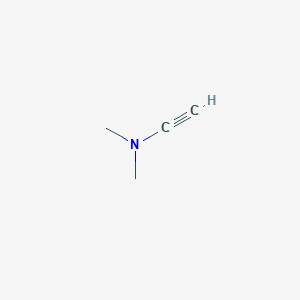
![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)

